molecular formula C8H5ClF3NO2 B2589009 4-Chloro-3-(trifluoromethoxy)benzamide CAS No. 886500-81-8

4-Chloro-3-(trifluoromethoxy)benzamide

Cat. No.: B2589009
CAS No.: 886500-81-8
M. Wt: 239.58
InChI Key: HNOZOZSDXUHJCJ-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Contemporary Chemical Research

Benzamide scaffolds are fundamental building blocks in the development of new chemical entities, particularly within medicinal chemistry. researchgate.netwalshmedicalmedia.comresearchgate.netontosight.ai These structures are substructures in a variety of pharmaceutical compounds. researchgate.net The defining feature of a benzamide is an amide group attached to a benzene (B151609) ring. walshmedicalmedia.com This combination imparts a rigid framework with the capacity for hydrogen bonding, which is crucial for interacting with biological targets.

The versatility of the benzamide scaffold allows for a wide range of chemical modifications. walshmedicalmedia.com By adding different substituents to the benzene ring, chemists can fine-tune the molecule's properties to enhance its efficacy and behavior in biological systems. Benzamide derivatives have been explored for a multitude of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. researchgate.netwalshmedicalmedia.com

Table 1: Key Characteristics of Benzamide Scaffolds

FeatureDescription
Structural Rigidity The planar benzene ring provides a stable and predictable geometry.
Hydrogen Bonding The amide group can act as both a hydrogen bond donor and acceptor.
Synthetic Accessibility The benzamide core can be readily synthesized and modified.
Biological Activity Serves as a pharmacophore in a wide range of therapeutic agents.

Strategic Importance of Halogenation and Trifluoromethoxy Moieties in Molecular Design

The introduction of halogen atoms and trifluoromethoxy groups into a molecule is a key strategy in modern drug design. nih.govnih.gov These modifications can profoundly influence a compound's physicochemical properties and its interaction with biological targets. nih.gov

Halogenation , the incorporation of a halogen atom like chlorine, can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. nih.govnih.gov Halogen atoms can also participate in "halogen bonding," a type of non-covalent interaction that can enhance the binding affinity of a molecule to its target protein. nih.govacs.orgacs.orgnamiki-s.co.jp This interaction, similar in nature to hydrogen bonding, adds another tool for chemists to refine ligand-receptor interactions. nih.gov

The trifluoromethoxy group (-OCF3) , is another powerful functional group in medicinal chemistry. wikipedia.org It is considered one of the most lipophilic substituents, which can improve a molecule's ability to cross cell membranes. researchgate.net The trifluoromethoxy group is also metabolically stable and can enhance the binding affinity of a compound. researchgate.netmdpi.com Its strong electron-withdrawing nature can influence the properties of the entire molecule. mdpi.com

Table 2: Impact of Key Functional Groups

Functional GroupKey Effects on Molecular Properties
Chlorine Increases lipophilicity, can participate in halogen bonding, may block metabolic pathways. nih.govnih.govacs.org
Trifluoromethoxy High lipophilicity, metabolic stability, strong electron-withdrawing nature. researchgate.netmdpi.com

Overview of Academic Research Trajectories for Halogenated Trifluoromethoxybenzamides

While specific research on 4-Chloro-3-(trifluoromethoxy)benzamide is not extensively detailed in publicly available literature, the broader class of halogenated and trifluoromethyl- or trifluoromethoxy-substituted benzamides is a vibrant area of academic and industrial research. The general trajectory of this research involves the synthesis of novel derivatives and the exploration of their structure-activity relationships.

Researchers often design and synthesize libraries of related compounds to investigate how different substitution patterns on the benzamide ring affect their biological activity. This allows for the identification of key structural features that are essential for a desired effect. For instance, studies might compare the activity of compounds with the trifluoromethoxy group at different positions relative to the chloro and amide groups.

Computational chemistry also plays a crucial role in this field. Techniques such as molecular docking and quantum mechanics are used to model the interactions between these compounds and their biological targets. This provides valuable insights into the binding modes and helps in the rational design of more potent and selective molecules. The continued exploration of compounds like this compound and its analogues holds promise for the discovery of new chemical entities with valuable properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOZOZSDXUHJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Chloro 3 Trifluoromethoxy Benzamide

Retrosynthetic Disconnection Analysis of the 4-Chloro-3-(trifluoromethoxy)benzamide Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection is at the amide bond. This C-N bond cleavage reveals two key synthons: an acyl cation equivalent derived from 4-chloro-3-(trifluoromethoxy)benzoic acid and an ammonia (B1221849) equivalent.

This primary disconnection suggests a synthetic strategy that involves the formation of the amide bond as a late-stage transformation. The precursor, 4-chloro-3-(trifluoromethoxy)benzoic acid, becomes the main synthetic challenge. Further disconnection of this benzoic acid derivative at the C-O bond of the trifluoromethoxy group points to a precursor such as a 4-chloro-3-hydroxybenzoic acid derivative, which would then require a trifluoromethylation step. Alternatively, disconnection at the C-Cl bond could suggest a route from a 3-(trifluoromethoxy)benzoic acid derivative. The choice of the specific synthetic route will depend on the availability and reactivity of the starting materials and the efficiency of the key bond-forming reactions.

Established and Emerging Approaches for Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic synthesis. sigmaaldrich.com However, the direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt. sciepub.com Consequently, a variety of methods have been developed to activate the carboxylic acid and facilitate the amidation reaction.

A traditional and widely used strategy for activating a carboxylic acid is its conversion to a more electrophilic acyl halide, typically an acyl chloride. fishersci.it This is commonly achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). catalyticamidation.infoucl.ac.uk The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by an amine to form the desired amide. fishersci.it This method, often referred to as the Schotten-Baumann reaction, is generally high-yielding and applicable to a wide range of substrates. fishersci.it However, these chlorinating agents are corrosive and toxic, and the reaction produces stoichiometric amounts of acidic byproducts (HCl and SO₂ or CO and CO₂), which necessitates the use of a base to neutralize the acid and drive the reaction to completion. fishersci.itcatalyticamidation.info

Table 1: Common Chlorinating Agents for Acyl Halide Formation

Reagent Formula Byproducts
Thionyl chloride SOCl₂ SO₂, HCl
Oxalyl chloride (COCl)₂ CO, CO₂, HCl

To circumvent the harsh conditions and poor atom economy of acyl halide-based methods, a plethora of coupling reagents and catalytic systems have been developed for direct amidation. catalyticamidation.infoacs.org These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine.

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most common coupling reagents. fishersci.itresearchgate.net They react with the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.it While effective, these reagents produce stoichiometric amounts of urea byproducts, which can complicate product purification. acs.org

Phosphonium and uronium/aminium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are highly efficient coupling reagents that often provide high yields and short reaction times with minimal side reactions. peptide.comhepatochem.com These reagents are particularly useful in peptide synthesis where minimizing racemization is crucial. hepatochem.com

More recently, catalytic methods for amide bond formation have gained significant attention. sigmaaldrich.com Boronic acids and their derivatives have emerged as effective catalysts for the direct condensation of carboxylic acids and amines, often under milder conditions. ucl.ac.ukmdpi.com These reactions typically require the removal of water to drive the equilibrium towards the product. ucl.ac.uk Transition metal catalysts, including those based on ruthenium and palladium, have also been developed for the dehydrogenative coupling of alcohols and amines to form amides, representing a highly atom-economical approach. sigmaaldrich.commdpi.com

Table 2: Selected Coupling Reagents and Catalysts for Amidation

Reagent/Catalyst Type Key Features
DCC, EDC Carbodiimide Widely used, generates urea byproduct. researchgate.net
PyBOP, HATU Phosphonium/Uronium High efficiency, low racemization. peptide.comhepatochem.com
Boronic Acids Catalyst Catalytic, requires water removal. ucl.ac.ukmdpi.com

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of benzamide (B126) synthesis, this translates to a focus on developing more sustainable and efficient methods. Traditional methods often utilize stoichiometric activating agents and hazardous solvents, leading to significant waste generation. ucl.ac.uk

A key focus of green chemistry in amide synthesis is the development of catalytic direct amidation reactions, where the only byproduct is water. catalyticamidation.info This approach offers a significant improvement in atom economy over methods that employ stoichiometric coupling reagents. researchgate.net The use of biocatalysts, such as enzymes, also represents a green alternative for amide bond formation, often proceeding under mild conditions with high selectivity. sciepub.comnih.gov

Solvent selection is another critical aspect of green chemistry. ucl.ac.uk Many traditional amidation reactions are performed in chlorinated or polar aprotic solvents, which have environmental and health concerns. ucl.ac.uk The development of catalytic systems that can operate in greener solvents or even under solvent-free conditions is an active area of research. researchgate.net For example, some boric acid-catalyzed amidations can be performed under solvent-free conditions with direct heating. researchgate.net

Introduction of the Trifluoromethoxy Functionality

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry and materials science due to its unique electronic properties and high lipophilicity. beilstein-journals.orgnbinno.com The introduction of this group onto an aromatic ring can be challenging and often requires specialized reagents and reaction conditions.

Oxidative O-trifluoromethylation provides a direct method for the introduction of the trifluoromethoxy group. These methods typically involve the reaction of a phenol or an aryl boronic acid with a trifluoromethyl source in the presence of an oxidant. One approach involves the copper-mediated oxidative trifluoromethylation of aryl boronic acids using a trifluoromethylating agent like TMSCF₃ (trimethyl(trifluoromethyl)silane) and an oxidant, often under an oxygen atmosphere. nih.gov

Electrophilic trifluoromethoxylation using hypervalent iodine(III) reagents has also emerged as a powerful tool for the direct conversion of phenols or other nucleophilic aromatic substrates into trifluoromethoxy-containing molecules. mdpi.com Another strategy involves the O-trifluoromethylation of N-aryl-N-hydroxylamines followed by a thermally induced rearrangement. mdpi.com These modern techniques offer alternatives to older, harsher methods that often required toxic reagents and high temperatures. mdpi.com

Halogen-Fluorine Exchange Reactions for Aryl Trifluoromethyl Ethers

A foundational method for the synthesis of aryl trifluoromethyl ethers involves the substitution of chlorine atoms with fluorine. This approach, pioneered by L. Yagupol'skii in 1955, typically starts with electron-deficient anisoles. The methoxy (B1213986) group is first converted to a trichloromethoxy group, which is then subjected to a halogen-fluorine exchange reaction. nih.gov

The process begins with the chlorination of a substituted anisole to yield the corresponding aryl trichloromethyl ether. This intermediate is then treated with a fluorinating agent, such as antimony trifluoride (SbF₃) often in the presence of a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF), to replace the chlorine atoms with fluorine, thus forming the desired trifluoromethyl ether. nih.govmdpi.com This method is particularly effective for substrates with electron-withdrawing groups on the aromatic ring. However, the harsh reaction conditions can limit its applicability with more sensitive substrates. mdpi.com

Table 1: Examples of Halogen-Fluorine Exchange for Aryl Trifluoromethyl Ether Synthesis
Starting MaterialReagentsProductKey Transformation
Substituted Anisole1. Cl₂/PCl₅ 2. SbF₃/SbCl₅ or HFAryl Trifluoromethyl Ether-OCH₃ → -OCCl₃ → -OCF₃

Mechanochemical Protocols for Selective Trifluoromethoxylation

In recent years, mechanochemistry has emerged as a sustainable and efficient alternative to traditional solution-based synthesis. cell.comresearchgate.net These solvent-free methods, often utilizing ball milling, can lead to higher yields, shorter reaction times, and reduced waste. nih.gov A notable mechanochemical approach for the synthesis of aryl trifluoromethyl ethers involves the selective transformation of aryltrimethylammonium triflates, aryldiazonium tetrafluoroborates, or aryl pinacolboranes. cell.com This method generates the trifluoromethoxide source in situ using triphosgene and a cobalt(II) fluoride catalyst. cell.com

Another innovative mechanochemical protocol allows for the direct substitution of an aromatic amino group with a trifluoromethoxy (-OCF₃) functionality. acs.org This process employs a pyrylium tetrafluoroborate reagent and has shown excellent yields in the synthesis of various ring-substituted anilines. acs.org Such methods offer a promising green alternative for the late-stage functionalization of complex molecules. acs.org

Table 2: Mechanochemical Trifluoromethoxylation Approaches
Substrate TypeReagentsKey Feature
Aryl PinacolboranesTriphosgene, CoF₂ (catalyst)In situ generation of OCF₃ source
Aromatic AminesPyrylium tetrafluoroborate, OCF₃ sourceDirect substitution of -NH₂ with -OCF₃

Regioselective Functionalization of Aromatic Substrates

The precise introduction of substituents onto the aromatic ring is crucial for the synthesis of this compound. This requires careful control of regioselectivity in electrophilic aromatic substitution and other functionalization reactions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. acs.orgnih.gov This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups.

Tertiary amides are known to be effective DMGs, directing lithiation to the ortho position. acs.org In a potential synthesis of this compound, the benzamide functionality itself could serve as a DMG to introduce a substituent at the C-2 position. Alternatively, an O-carbamate group can be employed as a potent DMG. nih.gov The choice of the directing group and reaction conditions is critical for achieving the desired regioselectivity.

The introduction of the chlorine atom at the C-4 position of a 3-(trifluoromethoxy)benzoyl precursor requires a regioselective halogenation step. The trifluoromethoxy group is electron-withdrawing and, like a methoxy group, is an ortho, para-director in electrophilic aromatic substitution, albeit deactivating. The benzamide group is a meta-director. Therefore, the position of chlorination would depend on the relative directing strengths of these two groups and the reaction conditions.

A relevant example of regioselective functionalization is the nitration of o-chlorotrifluoromethyl benzene (B151609). wikipedia.org In this case, treatment with a mixture of acetic anhydride and concentrated nitric acid leads to the introduction of a nitro group at the 4-position, para to the chlorine atom and meta to the trifluoromethyl group. This demonstrates the ability to selectively functionalize a polysubstituted benzene ring. Subsequent reduction of the nitro group would yield an aniline, a versatile intermediate for further transformations.

Total Synthesis and Analog Preparation Methodologies

A linear synthesis involves the sequential modification of a single starting material through a series of steps until the final product is obtained. wikipedia.org A plausible linear synthesis of this compound could commence with 3-hydroxybenzoic acid. The hydroxyl group would first be converted to the trifluoromethoxy group, followed by chlorination of the aromatic ring at the 4-position. The final step would be the conversion of the carboxylic acid to the primary amide.

Table 3: Plausible Linear Synthetic Pathway
StepTransformationIntermediate
1Trifluoromethoxylation of 3-hydroxybenzoic acid3-(Trifluoromethoxy)benzoic acid
2Chlorination4-Chloro-3-(trifluoromethoxy)benzoic acid
3AmidationThis compound

The final amidation step, converting the carboxylic acid to the amide, can be achieved through various methods. These include the use of coupling reagents or the in situ generation of activating agents like chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine. nih.gov

Synthesis of Advanced Precursors and Chemical Intermediates

The synthesis of this compound relies on the strategic preparation of advanced precursors and reactive chemical intermediates. A common and logical synthetic route involves the initial formation of a substituted benzoic acid, which is then activated and subsequently reacted with an ammonia source to form the final benzamide product.

Once the key precursor, 4-chloro-3-(trifluoromethoxy)benzoic acid, is obtained, it is often converted into a more reactive chemical intermediate to facilitate the final amidation step. A standard and effective intermediate is the corresponding acyl chloride, 4-chloro-3-(trifluoromethoxy)benzoyl chloride . This transformation is typically achieved by reacting the benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is a common laboratory and industrial method, often performed under reflux conditions, which efficiently converts the carboxylic acid to the highly reactive benzoyl chloride.

Another important class of intermediates in amide synthesis involves the in situ activation of the carboxylic acid. Modern synthetic methods often avoid the isolation of acyl chlorides by using coupling agents. These reagents react with the carboxylic acid to form a highly reactive species that readily undergoes nucleophilic attack by an amine or ammonia. This approach is central to optimizing the final production step, as discussed in the following section.

Optimization of Reaction Conditions for Research Scale Production

The efficient synthesis of this compound on a research scale hinges on the careful optimization of the final amidation step. This process involves converting the precursor, 4-chloro-3-(trifluoromethoxy)benzoic acid, into the target amide. Optimization aims to maximize product yield and purity while minimizing reaction time and the formation of byproducts. Key parameters that are systematically varied include the choice of coupling agent, solvent, base, and reaction temperature.

The direct conversion of a carboxylic acid to a primary amide can be challenging, but various methods have been developed and optimized for this purpose. One approach involves the in situ generation of activating agents. For instance, a combination of triphenylphosphine (PPh₃) and N-chlorophthalimide (NCPhth) can be used to activate the carboxylic acid, facilitating its reaction with an amine. acs.org The optimization of such a reaction would involve screening different solvents, as the reaction's efficiency can be highly solvent-dependent.

A hypothetical optimization study for the synthesis of this compound from its corresponding benzoic acid and an ammonia source is presented below. This table is modeled on published optimization studies for benzamide synthesis and illustrates a typical research-scale workflow. researchgate.net The model reaction involves activating 4-chloro-3-(trifluoromethoxy)benzoic acid with a coupling agent in the presence of a base and reacting the resulting intermediate with an ammonia source.

Table 1: Optimization of the Amidation of 4-Chloro-3-(trifluoromethoxy)benzoic Acid

EntryCoupling AgentBaseSolventTemperature (°C)Yield (%)
1SOCl₂-Toluene8075
2HATUDIPEADMF2588
3HATUDIPEACH₂Cl₂2572
4HATUDIPEATHF2581
5HATUEt₃NDMF2585
6T3PPyridineEtOAc5091
7T3PPyridineDMF5084
8CDI-THF2578

This table is a representative example based on common optimization strategies and does not represent actual experimental data.

Analysis of Optimization Parameters:

Coupling Agent: The initial entry using thionyl chloride (SOCl₂) to form the acyl chloride intermediate provides a good baseline yield. However, modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride) often provide higher yields and milder reaction conditions, as seen in entries 2 and 6. CDI (Carbonyldiimidazole) is another effective, though sometimes less reactive, agent (Entry 8).

Solvent: The choice of solvent plays a crucial role. A polar aprotic solvent like DMF (Dimethylformamide) is often effective for amidation reactions, facilitating the dissolution of reagents and intermediates (Entry 2). Comparing this with less polar solvents like CH₂Cl₂ (Dichloromethane) or THF (Tetrahydrofuran) shows a marked difference in yield (Entries 3 & 4), highlighting the importance of solvent screening.

Base: An organic base such as DIPEA (N,N-Diisopropylethylamine) or pyridine is typically required to neutralize the acid formed during the reaction and to facilitate the coupling process. A comparison between DIPEA and triethylamine (Et₃N) might show subtle differences in yield, influencing the final choice (Entries 2 & 5).

Temperature: While many modern coupling reactions proceed efficiently at room temperature (25°C), gentle heating can sometimes improve the reaction rate and drive the reaction to completion, as suggested in the case of T3P (Entry 6).

Through such a systematic study, optimal conditions can be identified. In this hypothetical case, using T3P as the coupling agent with pyridine as a base in ethyl acetate (EtOAc) at 50°C provided the highest yield, making it the preferred method for research-scale production of this compound.

Advanced Structural Elucidation and Spectroscopic Analysis in Research Context

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. The spectra arise from the vibrations of chemical bonds (stretching, bending, twisting), with each functional group having characteristic absorption or scattering frequencies. For 4-Chloro-3-(trifluoromethoxy)benzamide, the key functional groups are the primary amide, the substituted benzene (B151609) ring, the chloro group, and the trifluoromethoxy group.

The IR and Raman spectra are expected to be complex but highly informative. The primary amide group gives rise to several distinct and characteristic bands. The N-H stretching vibrations typically appear as two bands in the 3400-3100 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The strong C=O stretching vibration, known as the Amide I band, is expected in the 1680-1640 cm⁻¹ region. The N-H bending vibration, or Amide II band, typically appears near 1650-1600 cm⁻¹.

Vibrations associated with the trifluoromethoxy group, particularly the strong C-F stretching modes, are expected to produce intense bands in the fingerprint region, typically between 1300 and 1100 cm⁻¹. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration is expected at lower wavenumbers, generally in the 800-600 cm⁻¹ region.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
Asymmetric N-H Stretch Amide (-CONH₂) 3370 - 3330 Medium
Symmetric N-H Stretch Amide (-CONH₂) 3200 - 3160 Medium
Aromatic C-H Stretch Benzene Ring 3100 - 3000 Medium-Weak
C=O Stretch (Amide I) Amide (-CONH₂) 1680 - 1640 Strong
N-H Bend (Amide II) Amide (-CONH₂) 1650 - 1600 Medium-Strong
Aromatic C=C Stretch Benzene Ring 1600 - 1450 Medium-Variable
C-F Stretch Trifluoromethoxy (-OCF₃) 1300 - 1100 Strong
C-O Stretch Trifluoromethoxy (-OCF₃) 1250 - 1050 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the precise connectivity and conformation of organic molecules in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural picture can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region should contain three signals corresponding to H-2, H-5, and H-6.

H-2 : This proton is ortho to the electron-withdrawing benzamide (B126) group and meta to the trifluoromethoxy group. It is expected to appear as a doublet.

H-6 : This proton is ortho to the benzamide group and meta to the chlorine atom. It is expected to appear as a doublet of doublets, coupled to both H-2 and H-5.

H-5 : This proton is ortho to the chlorine atom and meta to the benzamide group. It is expected to appear as a doublet.

The two protons of the primary amide (-NH₂) are typically diastereotopic and may appear as two separate broad signals or a single broad signal, usually in the range of 5.5-8.5 ppm. Their chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-NH₂ 5.5 - 8.5 Broad Singlet -
H-2 ~7.9 d (doublet) J ≈ 2.0 Hz
H-6 ~7.7 dd (doublet of doublets) J ≈ 8.5, 2.0 Hz

The ¹³C NMR spectrum will provide information on all eight unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing around 165-170 ppm. The aromatic carbons will appear in the 115-150 ppm range. The carbon atom of the trifluoromethoxy group (-OCF₃) will be split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The carbons attached to the electronegative chlorine and trifluoromethoxy groups (C-4 and C-3) will also show distinct chemical shifts influenced by these substituents.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling)
C=O 165 - 170 Singlet
C-3 145 - 150 Quartet (small coupling)
C-4 130 - 135 Singlet
C-1 130 - 135 Singlet
C-6 128 - 132 Singlet
C-5 125 - 130 Singlet
C-2 120 - 125 Singlet

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. spectrabase.com For this compound, the three fluorine atoms of the -OCF₃ group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp signal. Based on data for analogous aryl trifluoromethoxy compounds, this singlet is predicted to appear in the range of -57 to -60 ppm relative to a CFCl₃ standard. spectrabase.comresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₈H₅ClF₃NO.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺) peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show a molecular ion peak (M⁺) and a smaller M+2 peak, with a relative intensity ratio of about 3:1, which is a clear indicator of the presence of one chlorine atom. libretexts.orgyoutube.com

The fragmentation of the molecule under electron ionization (EI) would likely proceed through several pathways. Common fragmentation patterns for benzamides include the loss of the amino group (•NH₂) to form an acylium ion. Other likely fragmentations include the loss of a chlorine radical (•Cl), the trifluoromethoxy group (•OCF₃), or carbon monoxide (CO).

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

Ion Formula Predicted m/z Notes
[M]⁺ [C₈H₅ClF₃NO]⁺ 239/241 Molecular ion with characteristic 3:1 isotope pattern
[M-NH₂]⁺ [C₈H₄ClF₃O]⁺ 223/225 Loss of amino radical
[M-Cl]⁺ [C₈H₅F₃NO]⁺ 204 Loss of chlorine radical
[M-OCF₃]⁺ [C₈H₅ClNO]⁺ 154/156 Loss of trifluoromethoxy radical

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, the solid-state packing can be reliably predicted based on extensive studies of other primary benzamides. iucr.orgacs.org

The most dominant intermolecular interaction in the crystal lattice of primary amides is hydrogen bonding. It is highly probable that molecules of this compound would form centrosymmetric dimers in the solid state. In this arrangement, the amide proton (N-H donor) of one molecule forms a strong hydrogen bond with the carbonyl oxygen (C=O acceptor) of a neighboring molecule, and vice versa. This creates a characteristic R²₂(8) ring motif. These hydrogen-bonded dimers are the fundamental building blocks that then pack into a three-dimensional lattice, influenced by weaker interactions such as dipole-dipole forces and van der Waals contacts involving the chloro and trifluoromethoxy substituents.

Chiroptical Spectroscopy for Stereochemical Characterization of Chiral Derivatives

Chiroptical spectroscopy encompasses a group of techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. These methods are particularly valuable for the stereochemical characterization of chiral derivatives of compounds like this compound. While specific research on the chiroptical properties of chiral derivatives of this compound is not currently available in the cited literature, the principles of chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), can be applied to understand how such derivatives could be characterized.

The core principle of chiroptical spectroscopy lies in the differential interaction of chiral molecules with left and right circularly polarized light. In CD spectroscopy, the difference in absorption of left and right circularly polarized light is measured as a function of wavelength. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for a chiral molecule. The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the stereocenters within the molecule. For enantiomers, the CD spectra are mirror images of each other, which allows for their unambiguous differentiation. nih.govchiralabsxl.com

In the hypothetical case of a chiral derivative of this compound, for instance, where a chiral center is introduced into the molecule, CD spectroscopy would be a powerful tool for assigning its absolute configuration. The benzamide chromophore, present in the parent molecule, is known to be a useful group for stereochemical studies using circular dichroism. researchgate.net The electronic transitions of the aromatic ring and the amide group would be perturbed by the chiral environment, leading to characteristic CD signals. By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the chiral derivative could be confidently assigned. nih.gov

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov Similar to CD, ORD spectra are sensitive to the stereochemistry of a molecule and can be used to determine the absolute configuration. Enantiomers exhibit ORD curves that are mirror images of each other. nih.gov

The application of these techniques would be crucial in the development of enantiomerically pure forms of chiral derivatives of this compound. The ability to definitively determine the stereochemistry is essential in fields such as medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Due to the absence of published experimental data on chiral derivatives of this compound, a data table of chiroptical properties cannot be provided at this time. The discussion above is based on the established principles of chiroptical spectroscopy and its application to analogous chiral molecules. researchgate.netnih.govrsc.org

Computational Chemistry and Theoretical Modeling of 4 Chloro 3 Trifluoromethoxy Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular orbital energies, and reaction energetics.

Density Functional Theory (DFT) has become a prevalent method in computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for analyzing reaction mechanisms, electronic properties, and local reactivity. nih.gov While specific DFT studies on the reaction mechanisms of 4-Chloro-3-(trifluoromethoxy)benzamide are not extensively documented in public literature, the methodologies applied to structurally similar benzamides and aromatic compounds provide a clear framework for how such investigations would proceed.

DFT calculations can be used to model the geometries of reactants, transition states, and products, allowing for the determination of activation energies and reaction enthalpies. For instance, studies on related aryl amides have employed DFT to compare calculated molecular conformations with those determined by X-ray crystallography. nih.gov These analyses revealed that while the conformations in isolated, DFT-optimized molecules might differ from those in a crystal lattice due to packing forces, the energetic cost of these conformational changes is relatively small, often just a few kJ/mol. nih.gov

For this compound, DFT could be used to investigate:

Reactivity Indices: Calculation of Fukui functions and softness indices to predict the most likely sites for nucleophilic or electrophilic attack. nih.gov

Reaction Pathways: Modeling reaction coordinates for processes such as hydrolysis of the amide group or substitution on the aromatic ring to understand the energetic feasibility and transition state structures.

Bonding and Charge Distribution: Natural Bond Orbital (NBO) analysis to reveal the nature of intramolecular interactions and the distribution of electron density across the molecule. nih.gov

Computational ParameterApplication to this compoundRelevance from Analogous Studies
Optimized Geometry Predicts bond lengths, bond angles, and dihedral angles for the lowest energy conformation.Geometrical parameters for similar chloro- and trifluoromethyl-substituted benzamides have been calculated and compared with experimental XRD data. nih.govorientjchem.org
HOMO-LUMO Energies Determines the frontier molecular orbitals, indicating electronic transition properties and general reactivity.The HOMO-LUMO gap is a key descriptor for chemical hardness and is routinely calculated for novel compounds. nih.gov
Electrostatic Potential (ESP) Map Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions.ESP maps are used to understand hydrogen bonding patterns and other intermolecular forces in related crystal structures. nih.gov
Transition State Search Identifies the structure and energy of transition states for potential reactions, such as amide hydrolysis.This is a standard DFT application for elucidating reaction mechanisms for a wide range of organic molecules.

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory), are based on first principles without reliance on empirical parameters. These methods are often used for high-accuracy calculations of molecular energies and for predicting spectroscopic properties.

For this compound, ab initio calculations could be employed for:

Energetic Properties: Accurately determining the total energy, heats of formation, and conformational energies. Theoretical studies on related compounds like 4-chloro-N-(3-chlorophenyl)benzamide have used HF calculations to determine geometrical parameters that agree well with experimental values. orientjchem.org

Spectroscopic Predictions: Simulating vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra. Computational simulations of spectra for similar molecules have shown good agreement with experimental data, helping to validate molecular structures and assign spectral bands. dntb.gov.ua

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Ligand-Target Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions. By numerically solving Newton's equations of motion, MD simulations can explore the accessible conformations of this compound in different environments (e.g., in vacuum, in solution, or bound to a protein).

Key applications of MD for this compound would include:

Conformational Analysis: Identifying the most stable and populated conformations of the molecule by simulating its dynamic behavior. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Ligand-Target Binding Dynamics: Simulating the behavior of this compound within the binding site of a protein to assess the stability of the binding pose, observe key interactions, and calculate binding free energies.

To perform such simulations, an accurate molecular force field is required. Resources like the Automated Topology Builder (ATB) can be utilized to develop the necessary parameters for novel small molecules like this compound, enabling their study through MD. uq.edu.au

In Silico Ligand-Protein Interaction Studies

Understanding how a small molecule interacts with a biological target is a cornerstone of drug discovery. In silico methods provide a rapid and cost-effective means to predict and analyze these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in predicting the binding mode and estimating the binding affinity of a ligand. For this compound, docking studies could be performed against various protein targets to identify potential biological activities.

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a low-energy 3D conformation of the ligand. mdpi.com

Docking Simulation: Using a scoring algorithm to place the ligand in various positions and orientations within the protein's active site and rank them based on predicted binding affinity. mdpi.com

Analysis of Results: Visualizing the top-ranked poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. researchgate.net

Studies on various benzamide (B126) derivatives have successfully used molecular docking to elucidate binding modes and rationalize observed biological activities, for example, as potential antimalarial agents or enzyme inhibitors. researchgate.netmdpi.comresearchgate.net These studies demonstrate how docking can reveal crucial interactions, such as hydrogen bonds with specific amino acid residues, that are essential for inhibitory activity. researchgate.netmdpi.com

Docking ParameterDescriptionExample Application from Benzamide Studies
Binding Affinity (kcal/mol) An estimation of the strength of the ligand-receptor interaction; more negative values indicate stronger binding.Docking of benzamide derivatives against dihydrofolate reductase (DHFR) yielded binding affinity values used to rank potential inhibitors. mdpi.com
Binding Pose The predicted 3D orientation of the ligand within the active site.Analysis of docked poses revealed key hydrogen bonds between the amide group and active site residues. researchgate.net
Interacting Residues The specific amino acids in the receptor that form contacts with the ligand.Identification of interactions with residues like Glu 30 and Gln 35 was crucial in understanding the inhibition mechanism of a related compound. mdpi.com

Fragment-based drug discovery (FBDD) is an approach that screens small, low-complexity molecules ("fragments") to identify those that bind weakly to a biological target. nih.govfrontiersin.org These initial hits then serve as starting points for the development of more potent and selective lead compounds. nih.gov

With a molecular weight of approximately 239.58 g/mol , this compound falls within the typical size range for a molecular fragment (MW < 300 Da). frontiersin.orgsynquestlabs.com Therefore, it could be identified through a fragment screening campaign or used as a core scaffold in an FBDD program.

Computational methods in FBDD include:

Virtual Fragment Screening: Docking large libraries of fragments into a target's binding site to computationally identify initial hits.

Fragment Elaboration: In silico modeling of how a confirmed fragment hit can be "grown" or "linked" with other fragments to improve binding affinity and drug-like properties. frontiersin.orgnih.gov

The use of fluorinated fragments is of particular interest, as the ¹⁹F atom can be a valuable probe in NMR-based screening methods. dtu.dk The trifluoromethoxy group on this compound makes it well-suited for such an approach, potentially facilitating its discovery and validation as a binder to a protein target. dtu.dk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Chemistry (excluding clinical endpoints)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical properties. For a compound like this compound, QSAR models are instrumental in predicting the activity of novel, structurally similar derivatives without the need for their synthesis and testing, thereby accelerating the design cycle. These models are built upon the principle that the structural and physicochemical properties of a molecule, encoded by molecular descriptors, determine its activity.

The development of a QSAR model for analogues of this compound would involve a dataset of related benzamides with experimentally measured activity data (e.g., enzyme inhibition, receptor binding affinity). The process quantitatively relates variations in the substituents on the benzamide scaffold to changes in activity. For instance, modifications to the amide group, the positions of the chloro and trifluoromethoxy groups, or the addition of further substituents on the phenyl ring would lead to a diverse set of compounds for building a robust model. The resulting QSAR equation can highlight which properties, such as electron-withdrawing character, steric bulk, or lipophilicity at specific positions, are crucial for the desired activity.

The foundation of a predictive QSAR model lies in the careful selection of molecular descriptors and rigorous statistical validation. chalcogen.ro Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For a series of analogues based on the this compound scaffold, these descriptors can be categorized as follows:

Topological Descriptors: These describe the atomic connectivity within the molecule, such as branching indices and molecular complexity.

Physicochemical Descriptors: These include properties like molar refractivity (MR), logP (lipophilicity), and polar surface area (PSA), which are crucial for a molecule's transport and interaction characteristics.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide insights into the electronic properties. nih.gov Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and dipole moment. chalcogen.ro

Once a pool of descriptors is calculated for the training set of molecules, a mathematical model, often using multiple linear regression (MLR) or partial least squares (PLS), is generated. chalcogen.ro The statistical validity and predictive power of this model are paramount. nih.gov Key statistical metrics used for validation include:

Correlation Coefficient (R²): A measure of the goodness-of-fit, indicating how well the model explains the variance in the observed activity.

Standard Deviation (s): Measures the deviation between predicted and experimental values.

F-test value: Assesses the statistical significance of the regression model. chalcogen.ro

Cross-validation (Q² or r²cv): Techniques like leave-one-out (LOO) cross-validation are used to assess the model's internal predictivity and robustness. A high Q² value indicates a reliable and predictive model. chalcogen.ro

The table below illustrates a hypothetical selection of descriptors that could be used in a QSAR study of this compound analogues, along with potential statistical validation results for a derived model.

Descriptor TypeExample DescriptorRole in Modeling
PhysicochemicalLogPQuantifies lipophilicity, influencing membrane permeability.
ElectronicHOMO EnergyRelates to the molecule's ability to donate electrons.
StericMolar Refractivity (MR)Represents the volume and polarizability of a substituent.
TopologicalWiener IndexDescribes molecular branching and compactness.
Statistical ParameterValueInterpretation
0.92The model explains 92% of the variance in the data.
Q² (LOO)0.85The model has high internal predictive power.
F-statistic150The relationship is statistically significant.
Standard Deviation (s)0.15Low deviation between predicted and observed values.

A validated QSAR model is a powerful tool for the design of virtual libraries. A virtual library is a large collection of chemical structures designed in silico that can be screened for desired properties before any are synthesized. Starting with the core scaffold of this compound, a virtual library can be constructed by systematically enumerating various substituents at designated points of modification.

For example, the amide protons could be replaced with different alkyl or aryl groups (R1), and additional substituents could be placed on the aromatic ring (R2). The established QSAR model can then be used to predict the activity of each compound in this virtual library. This in silico screening process allows researchers to prioritize a smaller, more manageable set of the most promising candidates for chemical synthesis and biological testing, saving significant time and resources. This approach focuses the synthetic efforts on compounds with the highest probability of success.

The table below demonstrates a small, illustrative virtual library based on the this compound scaffold, where the QSAR model would be used to predict the activity of each new virtual compound.

Compound IDR1 (on Amide)R2 (on Ring)Predicted Activity (Hypothetical)
V-001-H-H (Parent)1.00
V-002-CH3-H1.25
V-003-C2H5-H1.31
V-004-H5-Fluoro1.45
V-005-CH35-Fluoro1.62

Cheminformatics and Data Mining for Chemical Space Exploration

Cheminformatics provides the tools and techniques to navigate and analyze the vastness of chemical space, which encompasses all possible molecules. u-strasbg.frf1000research.com For this compound, cheminformatics can be used to understand its properties in the context of larger chemical databases and to identify other compounds with similar features but potentially different core structures.

Data mining techniques are applied to large chemical datasets (e.g., ChEMBL, PubChem) to uncover hidden patterns and structure-activity relationships. u-strasbg.frnih.gov By searching for compounds containing the trifluoromethoxybenzamide substructure, researchers can gather extensive data on related molecules, including their known biological activities and physicochemical properties. This information can guide the design of new analogues.

Furthermore, chemical space visualization techniques, such as Principal Component Analysis (PCA), can be used to map the properties of a library of benzamide derivatives. researchgate.net This allows for a visual understanding of property distributions and helps ensure that a designed library possesses sufficient chemical diversity, covering a broad area of chemical space to maximize the chances of discovering novel active compounds. nih.govnih.gov

Integration of Machine Learning and Artificial Intelligence in Molecular Design

The integration of Machine Learning (ML) and Artificial Intelligence (AI) is revolutionizing molecular design. nih.govacs.org While QSAR is a foundational modeling technique, more advanced ML algorithms like Random Forests, Support Vector Machines (SVM), and Artificial Neural Networks (ANNs) can capture complex, non-linear relationships between chemical structures and their properties. acs.orguzh.ch These methods can be trained on large datasets of compounds related to this compound to build highly predictive models.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Chloro 3 Trifluoromethoxy Benzamide Derivatives

Impact of Halogen Substitution (Chlorine and Trifluoromethoxy) on Molecular Properties and Biological Interactions

The potency and selectivity of 4-Chloro-3-(trifluoromethoxy)benzamide derivatives are significantly influenced by the unique properties of their halogen substituents. The chlorine atom at the 4-position and the trifluoromethoxy group at the 3-position of the phenyl ring each impart distinct electronic and steric characteristics that are fundamental to the molecule's interaction with biological targets.

Electronic and Steric Effects of Chlorine

The chlorine atom at the 4-position of the benzamide (B126) ring primarily exerts a strong electron-withdrawing inductive effect, characterized by a positive Hammett constant (σp = +0.23). This electronic influence can modulate the acidity of the amide proton and the charge distribution across the aromatic ring, which can be critical for binding to target proteins. The presence of chlorine can lead to specific electronic attractions or repulsions with amino acid residues within a binding pocket, potentially enhancing the affinity and stability of the ligand-receptor complex.

From a steric perspective, chlorine is larger than hydrogen but is considered a bioisostere for groups like trifluoromethyl due to some steric similarity. Its size can influence the conformation of the molecule and its ability to fit into a binding site. This steric interference can either promote a tighter interaction or create unfavorable clashes, making the chlorine substituent a key modulator of biological activity.

Role of the Trifluoromethoxy Group in Lipophilicity and Binding Affinity

Beyond increasing lipophilicity, the trifluoromethoxy group provides metabolic stability. The strong carbon-fluorine bonds resist enzymatic degradation, such as oxidative demethylation that can occur with simpler methoxy (B1213986) groups. nih.gov This enhanced stability can lead to a longer biological half-life. The electron-withdrawing nature of the -OCF₃ group also influences molecular interactions, and its size can promote enhanced hydrophobic interactions within a target's binding site, potentially increasing binding affinity. nih.gov Studies on other molecular scaffolds have shown a direct correlation between the increased lipophilicity imparted by a trifluoromethoxy-containing fragment and stronger receptor binding.

SubstituentHansch π Constant (Lipophilicity)Hammett σmeta Constant (Inductive Effect)Hammett σpara Constant (Inductive + Resonance)
-Cl (Chloro)+0.71+0.37+0.23
-OCH₃ (Methoxy)-0.02+0.12-0.27
-CF₃ (Trifluoromethyl)+0.88 nih.gov+0.43+0.54
-OCF₃ (Trifluoromethoxy)+1.04 nih.gov+0.35+0.45

Rational Modulation of the Benzamide Moiety

The benzamide core is a common scaffold in medicinal chemistry, featuring a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) that are crucial for target interaction. Rational modifications to this moiety, both at the amide nitrogen and on the phenyl ring, are key strategies for refining the biological activity of this compound derivatives.

N-Substituent Effects on Biological Activity and Conformation

The substituent attached to the amide nitrogen (the N-substituent) plays a pivotal role in determining the biological activity and conformational preferences of the molecule. Structure-activity relationship studies on various benzamide series consistently show that the nature of this substituent is critical.

Steric Bulk : The size of the N-substituent can directly impact binding affinity. In many cases, less sterically hindered substituents are preferred as they may reduce clashes with the target receptor, allowing for optimal binding. Conversely, in some contexts, bulkier groups may be necessary to occupy a specific hydrophobic pocket within the binding site.

Electronic Nature : The addition of functional groups to the N-substituent can introduce new interaction points, such as hydrogen bond donors/acceptors or charged moieties, which can be tailored to exploit the specific environment of the target's active site.

N-Substituent TypeGeneral Effect on ActivityRationale
Small, non-polar (e.g., Methyl, Ethyl)Often well-tolerated or enhances activity.Fits into small hydrophobic pockets without causing steric hindrance.
Bulky, non-polar (e.g., tert-Butyl)Variable; can increase or decrease activity.Activity depends on the size and shape of the binding site's hydrophobic pocket.
Aromatic (e.g., Phenyl)Can significantly increase activity.Allows for additional π-π stacking or hydrophobic interactions with the target.
H-bond donors/acceptors (e.g., -OH, -NH₂)Can increase affinity and specificity.Forms specific hydrogen bonds with key residues in the active site.

Positional and Electronic Effects of Substituents on the Phenyl Ring

The substitution pattern of the primary phenyl ring in this compound is a result of deliberate design to achieve a specific electronic and steric profile. The placement of the chlorine atom at the 4-position (para to the amide linkage) and the trifluoromethoxy group at the 3-position (meta) creates a distinct electronic environment.

The combined electron-withdrawing effects of both the 4-chloro and 3-trifluoromethoxy groups make the aromatic ring relatively electron-deficient. This influences the reactivity of the ring and the properties of the attached amide group. The specific positioning is crucial; altering the locations of these substituents would change their interplay of inductive and resonance effects, thereby modifying the molecule's interaction with its biological target. For example, moving the strongly electron-withdrawing trifluoromethoxy group to the para position would have a more pronounced effect on the electronic character of the amide linkage. Therefore, the existing 3,4-substitution pattern is a key determinant of the compound's activity profile.

Pharmacophore Modeling and Ligand Design Principles

A pharmacophore model for this compound derivatives can be constructed based on the key structural features essential for biological activity. This model serves as a blueprint for the design of new, potentially more potent and selective ligands.

The essential pharmacophoric features include:

Hydrogen Bond Acceptor : The carbonyl oxygen of the amide group is a critical hydrogen bond acceptor.

Hydrogen Bond Donor : The N-H group of the amide linkage serves as an essential hydrogen bond donor.

Aromatic/Hydrophobic Region 1 : The 4-chloro-3-(trifluoromethoxy)phenyl ring provides a key hydrophobic region and can engage in aromatic interactions like π-π stacking.

Halogen Atom : The chlorine at the 4-position can act as a halogen bond donor or engage in other specific hydrophobic or electronic interactions.

Hydrophobic Region 2 : The N-substituent (often another aromatic ring) provides a second critical hydrophobic or aromatic interaction site.

Based on this model, key ligand design principles emerge. Successful ligands must maintain the core benzamide structure to preserve the crucial hydrogen bonding capabilities. The 4-chloro and 3-trifluoromethoxy substituents are important for optimizing lipophilicity, metabolic stability, and electronic properties. The primary area for modification lies in the N-substituent, which can be varied to fine-tune the compound's fit and interactions within the specific topology of the target's binding site. The goal is to optimize the steric and electronic complementarity between the ligand and the receptor to maximize binding affinity and, consequently, biological activity.

Pharmacophoric FeatureStructural ComponentPrimary Role in Binding
Hydrogen Bond AcceptorAmide Carbonyl (C=O)Forms H-bond with donor residues (e.g., -NH, -OH) on the target.
Hydrogen Bond DonorAmide N-HForms H-bond with acceptor residues (e.g., C=O, N) on the target.
Aromatic/Hydrophobic Region 1Substituted Phenyl RingEngages in hydrophobic and/or π-π stacking interactions.
Halogen Interaction Site4-Chloro groupPotential for halogen bonding or specific hydrophobic interactions.
Modifiable Hydrophobic RegionN-SubstituentOccupies a variable binding pocket; key for tuning selectivity and potency.

Identification of Essential Molecular Features for Target Engagement

The molecular architecture of this compound presents several key features that are critical for its interaction with biological targets. The process of identifying these essential features involves systematically analyzing the contribution of each functional group to the binding affinity and efficacy.

Benzamide Moiety : The benzamide core is a common scaffold in medicinal chemistry. The amide group (-CONH₂) is a crucial interaction point, capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). The orientation of the amide group relative to the substituted benzene (B151609) ring is significant and can be influenced by intramolecular interactions. researchgate.net

Aromatic Ring : The phenyl ring serves as a rigid scaffold for the appended functional groups. It can participate in various non-covalent interactions, including hydrophobic interactions and π-π stacking with aromatic residues in a protein's binding site. researchgate.net

Chloro Group : The chlorine atom at position 4 is an electron-withdrawing group that influences the electronic properties of the aromatic ring. It can also participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the target protein, which can contribute significantly to binding affinity.

Trifluoromethoxy Group : Located at position 3, the trifluoromethoxy (-OCF₃) group has a profound impact on the molecule's properties. It is strongly electron-withdrawing and highly lipophilic. This group can alter the molecule's metabolic stability, membrane permeability, and binding interactions. The trifluoromethyl moiety can engage in hydrophobic interactions and may form specific dipole-dipole or other electrostatic interactions within the binding pocket. researchgate.net

Design of Analogues for Enhanced or Modulated Interactions

Based on the understanding of essential molecular features, analogues of this compound can be rationally designed to enhance or modulate interactions with a biological target. This process involves the systematic modification of the parent structure.

Key strategies for analogue design include:

Positional Isomerism : Moving the chloro and trifluoromethoxy groups to different positions on the benzamide ring can explore the topology of the target's binding site and optimize interactions.

Halogen Substitution : Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) can fine-tune the electronic properties and halogen bonding capabilities of the molecule.

Modification of the Trifluoromethoxy Group : Altering the ether linkage or replacing the trifluoromethoxy group with other bioisosteres (e.g., trifluoromethyl, cyano, or nitro groups) can modulate lipophilicity and hydrogen bonding potential.

Substitution on the Amide : Replacing the hydrogens on the amide nitrogen with various substituents can introduce new interaction points, alter solubility, and block metabolic pathways. For related phenoxybenzamides, substitutions on the anilino part of the structure have been shown to strongly influence activity and cytotoxicity. semanticscholar.org

The following table illustrates potential design strategies for analogues:

Table 1: Analogue Design Strategies for this compound
Modification Strategy Position/Group Modified Example of New Group Rationale for Modification
Halogen Substitution C4-Chloro -F, -Br Modulate halogen bond strength and electronics.
Positional Isomerism C3-OCF₃ Move to C2 or C5 Probe different regions of the binding pocket.
Bioisosteric Replacement C3-OCF₃ -CF₃, -CN, -NO₂ Alter lipophilicity, polarity, and metabolic stability.
Amide Substitution -NH₂ -NH(CH₃), -N(CH₃)₂ Introduce new vectors for interaction or block metabolism.
Ring Variation Phenyl Ring Pyridine, Pyrimidine Introduce heteroatoms for potential new hydrogen bonds.

Fragment-Based Drug Design (FBDD) Strategies Applied to Benzamide Scaffolds

Fragment-Based Drug Design (FBDD) has become a powerful and efficient strategy in drug discovery. frontiersin.org It involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. drughunter.comfrontiersin.org These initial hits serve as starting points for building more potent, drug-like molecules. frontiersin.org Benzamide scaffolds are well-suited for FBDD due to their modular nature and prevalence in known drugs.

Fragment Linking, Growing, and Merging Methodologies

After identifying initial fragment hits, several strategies can be employed to elaborate them into more potent lead compounds. lifechemicals.com

Fragment Growing : This is the most common approach, where a single fragment hit is extended by adding new chemical functionalities. frontiersin.org Guided by structural information, chemists design additions that reach into adjacent pockets of the binding site to form new, favorable interactions, thereby increasing potency. cresset-group.com

Fragment Linking : This strategy is used when two different fragments are found to bind to adjacent, non-overlapping sites on the target protein. nih.govresearchgate.net A chemical linker is designed to connect the two fragments into a single, larger molecule. cresset-group.com A successful linker maintains the optimal binding orientation of both original fragments, often leading to a dramatic increase in affinity. lifechemicals.com

Fragment Merging : Merging is applicable when two or more fragments are found to bind in an overlapping fashion within the same binding site. acs.orgnih.gov The structural features of the different fragments are combined or merged into a single, novel chemical entity that incorporates the key binding elements of the parent fragments. lifechemicals.comcresset-group.com

These three core FBDD strategies are often used in combination to navigate the complex process of hit-to-lead optimization. acs.orgnih.gov

Deconstruction-Reconstruction Approaches in Chemical Synthesis

A key challenge in FBDD is the design of high-quality fragment libraries. Deconstruction-reconstruction is a powerful strategy for generating relevant fragments.

Deconstruction : This involves the computational or theoretical breakdown of known, larger, and more complex bioactive molecules into their smaller constituent fragments. nih.gov Well-known methods for this include RECAP (Retrosynthetic Combinatorial Analysis Procedure) and BRICS (Breaking of Retrosynthetically Interesting Chemical Substructures). nih.gov By deconstructing molecules known to be active against a particular target or target family, a library of fragments is generated that is biased towards relevant chemical space.

Reconstruction : The fragments identified through deconstruction, or similar fragments, are then used as building blocks in a synthetic "reconstruction" phase. This involves employing the linking, growing, or merging strategies described above to assemble new, potentially more potent and novel molecules. This approach leverages the validated binding motifs from known drugs or lead compounds to explore new chemical space more efficiently.

This integrated approach ensures that the fragment library is enriched with structures that are more likely to interact with the target of interest, streamlining the discovery process.

Q & A

Q. What are the key considerations for synthesizing 4-Chloro-3-(trifluoromethoxy)benzamide?

A robust synthesis requires:

  • Hazard Analysis : Conduct a pre-reaction risk assessment for reagents like chlorinated benzoyl derivatives and trifluoromethyl-containing compounds. Evaluate storage conditions (e.g., decomposition risks via DSC analysis) and use ventilation/PPE for mutagenic intermediates .
  • Stepwise Functionalization : Start with halogenation of benzamide precursors, followed by trifluoromethoxy group introduction using sodium pivalate or similar bases. Optimize reaction times to avoid byproducts from competing substitution pathways .

Q. How should researchers purify and characterize this compound?

  • Purification : Use liquid-liquid extraction (dichloromethane/water) followed by recrystallization in acetonitrile or diethyl ether to isolate high-purity crystals .
  • Characterization : Employ NMR (e.g., 19F^{19}\text{F} NMR for trifluoromethoxy groups), mass spectrometry (EI-MS for molecular ion peaks), and X-ray crystallography (for solid-state conformation analysis) .

Q. What are common substitution reactions involving the chloro and trifluoromethoxy groups?

The chloro group undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides, while the trifluoromethoxy group is typically inert under mild conditions. For example:

  • Amine Substitution : React with piperidine in DMF at 80°C to replace the chloro group, monitored by TLC .
  • Electrophilic Aromatic Substitution : Nitration or sulfonation at the para-position relative to the electron-withdrawing trifluoromethoxy group .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Use factorial design to assess variables:

  • Factors : Temperature, solvent polarity (acetonitrile vs. DMF), and catalyst loading (e.g., Pd for cross-coupling).
  • Response Variables : Yield, purity (HPLC), and reaction time. For example, higher temperatures (100°C) in DMF may accelerate NAS but increase side reactions .

Q. How do structural modifications impact mutagenicity?

  • Ames Testing : Compare mutagenicity of this compound with analogs (e.g., anomeric amides). Results show lower mutagenicity than benzyl chloride, but prolonged exposure requires containment protocols .
  • Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., methyl) meta to the chloro group to reduce electrophilic reactivity and potential DNA adduct formation .

Q. What computational tools aid in predicting reactivity or binding affinity?

  • COMSOL Multiphysics : Model reaction kinetics for trifluoromethoxy group stability under varying pH and temperature.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using docking software like AutoDock Vina. The trifluoromethoxy group’s hydrophobicity enhances binding to lipophilic pockets .

Q. How is this compound applied in medicinal chemistry or material science?

  • Drug Design : As a pharmacophore, modify the benzamide core to target kinase inhibitors (e.g., replace chloro with pyridinyl groups for improved solubility) .
  • Material Science : Incorporate into polymers for enhanced thermal stability; the trifluoromethoxy group reduces dielectric constants in electronic materials .

Methodological Notes

  • Data Contradictions : Discrepancies in reported yields may arise from NAS reaction sensitivity to trace moisture. Always pre-dry solvents and reagents .
  • Safety Protocols : Store intermediates at -20°C to prevent decomposition, and use Ames testing to validate mutagenicity thresholds .

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